molecular formula C8H17NO4S B2979486 1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide CAS No. 2253632-46-9

1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide

Cat. No. B2979486
CAS RN: 2253632-46-9
M. Wt: 223.29
InChI Key: JFXWRVPDINKQPM-UHFFFAOYSA-N
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Description

1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide, also known as HDMMS, is a sulfonamide-based compound that has been widely used in scientific research. It is a white solid with a molecular formula of C8H16N2O4S and a molecular weight of 240.29 g/mol. HDMMS is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

A body of research has explored various compounds related to or involving "1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide," shedding light on their synthesis, properties, and potential applications in scientific research. These studies contribute to our understanding of organic synthesis, polymer science, and materials chemistry, offering insights into the development of novel materials and methodologies.

Chemical Synthesis and Polysaccharides : The work by Okada, Sumitomo, and Hishida (1983) focuses on the synthesis of a new D,L-polysaccharide, highlighting the process of starting from specific aldehydes to achieve polysaccharides with unique properties. This synthetic route opens avenues for creating materials with tailored functionalities for various applications, including biomedical and industrial uses (Okada et al., 1983).

Room Temperature Ionic Liquids : Zhu et al. (2007) synthesized a series of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids. These substances, derived from hydroxylamine and sulfonamide compounds, may serve as precursors for creating functionalized ionic liquids or ionic liquid-polymer hybrids, useful in various chemical processes and applications (Zhu et al., 2007).

Metal-Free Organic Synthesis : Cao et al. (2020) developed a metal-free strategy for the direct deoxygenation of alcohols, showcasing the use of dimethyl sulfide as a key intermediate. This methodology presents a novel approach for selective deoxygenation, applicable in synthesizing complex organic molecules and potentially in pharmaceuticals (Cao et al., 2020).

Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) illustrated the use of Actinoplanes missouriensis in producing mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This study demonstrates the utility of microbial-based systems in generating large quantities of drug metabolites for structural characterization, offering a valuable tool for drug development and metabolic studies (Zmijewski et al., 2006).

properties

IUPAC Name

1-(4-hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-9(2)14(11,12)7-8(10)3-5-13-6-4-8/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXWRVPDINKQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide

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